molecular formula C24H30O6 B1150624 2-Acetoxy-3-deacetoxycaesaldekarin E CAS No. 18326-06-2

2-Acetoxy-3-deacetoxycaesaldekarin E

Cat. No. B1150624
CAS RN: 18326-06-2
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis and structural characterization of triorganotin(IV) complexes demonstrate the intricate processes involved in creating specific molecular structures through reactions like trans-O2SnC3 trigonal bipyramidal configuration formation (Baul et al., 2002). Additionally, the highly stereoselective synthesis of 2-acetoxy-1,3(E)-alkadienes via Rh(I)-catalyzed isomerization highlights the precision required in chemical synthesis (Zhang, Fu, & Ma, 2011).

Molecular Structure Analysis

The molecular structure of compounds is critical in understanding their chemical behavior. For instance, the crystal structure analysis provides insights into how molecules interact and the configuration they adopt in solid states, influencing their reactivity and properties (Haasbroek, Oliver, & Carpy, 1998).

Chemical Reactions and Properties

Chemical reactions involving 2-Acetoxy-3-deacetoxycaesaldekarin E could be akin to the decarboxylative acetoxylation processes, which highlight the transformation capabilities of acetoxy groups in organic molecules, adding functional groups through specific reactions (Senaweera, Cartwright, & Tunge, 2019).

Physical Properties Analysis

Understanding the physical properties of a compound like 2-Acetoxy-3-deacetoxycaesaldekarin E involves examining its crystalline structure, solubility, melting point, and more, similar to the study on the crystal structure of yeast acetohydroxyacid synthase which is crucial for its role in enzyme inhibition and pharmaceutical applications (Pang, Duggleby, & Guddat, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for chemical modifications, are essential for understanding the full scope of 2-Acetoxy-3-deacetoxycaesaldekarin E's applications and interactions. For example, the synthesis and properties of 2-acetylthiamin pyrophosphate reveal the complexity and specificity of chemical interactions at the molecular level (Gruys, Halkides, & Frey, 1987).

Scientific Research Applications

  • Antimalarial Activity : The extract of Caesalpinia crista seeds, which contains 2-Acetoxy-3-deacetoxycaesaldekarin E among other compounds, has shown promising antimalarial activity. These compounds exhibited significant inhibitory effects on Plasmodium falciparum growth in vitro (Linn et al., 2005).

  • Chemical Analysis and Isolation : The compound has been isolated and identified as part of the study of Caesalpinia crista from Myanmar. This research contributes to the understanding of the chemical composition of this plant species (Kalauni et al., 2004).

  • Study of Cassane-Type Furanoditerpenes : Further research into the chemical constituents of Caesalpinia crista from Myanmar identified 2-Acetoxy-3-deacetoxycaesaldekarin E among other compounds. These studies are crucial for understanding the unique chemical structures and potential biological activities of these compounds (Kalauni et al., 2005).

  • Transformation Studies : Research on the acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc into aromatic derivatives includes the study of 2-Acetoxy-3-deacetoxycaesaldekarin E. These transformation studies are significant for understanding the chemical behavior and potential applications of these compounds (Liu et al., 2021).

properties

IUPAC Name

[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETPRYGDJQBBEF-HIGZBPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-3-deacetoxycaesaldekarin E

Citations

For This Compound
18
Citations
SK Kalauni, S Awale, Y Tezuka… - Biological and …, 2006 - jstage.jst.go.jp
… mM), and 40 (IC50, 0.12mM) were more potent than well-known antimalarial drug, chloroquine (IC50, 0.29mM), and norcaesalpinin E (28) and 2-acetoxy-3deacetoxycaesaldekarin e (36…
Number of citations: 121 www.jstage.jst.go.jp
SK Kalauni, S Awale, Y Tezuka… - Journal of natural …, 2004 - ACS Publications
… −MC (6−8), together with 12 known diterpenes, 14(17)-dehydrocaesalmin F, 7 caesaldekarin e, 8 caesalmin B, 9 caesalmin C, 5 caesalmin E, 5 2-acetoxy-3-deacetoxycaesaldekarin e, …
Number of citations: 49 pubs.acs.org
TZ Linn, S Awale, Y Tezuka, AH Banskota… - Journal of natural …, 2005 - ACS Publications
… C−G (1−5) and norcaesalpinins D and E (6, 7)] together with norcaesalpinins A−C (8−10) and 11 known compounds (norcaesalpinins A−C, 2-acetoxy-3-deacetoxycaesaldekarin e, …
Number of citations: 119 pubs.acs.org
SK Kalauni, S Awale, Y Tezuka… - Chemical and …, 2005 - jstage.jst.go.jp
… C (5),10) 1-deacetylcaesalmin C (6),10) caesalmin C (7),5) bonducellpin C (8),11) caesaldekarin e (9),12) 2-acetoxycaesaldekarin e (10),13) 2-acetoxy-3-deacetoxycaesaldekarin e (11)…
Number of citations: 53 www.jstage.jst.go.jp
AH Banskota, F Attamimi, T Usia, TZ Linn, Y Tezuka… - Tetrahedron letters, 2003 - Elsevier
… The 1 H and 13 C NMR data of 3 were similar to those of 2-acetoxy-3-deacetoxycaesaldekarin e, 5 except for the presence of an aldehydic group (δ H 10.38, δ C 195.1) instead of two …
Number of citations: 44 www.sciencedirect.com
EWC Chan, J Tangah, S Baba, HT Chan… - Journal of Applied …, 2018 - japsonline.com
… (norcaesalpinin E, 2-acetoxy3-deacetoxycaesaldekarin e, 14(… E (0.09 µM), 2-acetoxy3-deacetoxycaesaldekarin e (0.10 µM), … E and 2-acetoxy-3-deacetoxycaesaldekarin e are shown in …
Number of citations: 9 japsonline.com
R Maurya, M Ravi, S Singh, PP Yadav - Fitoterapia, 2012 - Elsevier
… Norcaesalpinin E (228) a C-17- norcassane-type diterpene with an acetoxyl group at C-1 and a hydroxyl group at C-7, 2-Acetoxy-3-deacetoxycaesaldekarin E (59) and 14 (17)-…
Number of citations: 84 www.sciencedirect.com
W Jing, XX Zhang, H Zhou, Y Wang, M Yang, L Long… - Fitoterapia, 2019 - Elsevier
Natural products, especially diterpenoids, are enriched with numerous compounds with a broad spectrum of therapeutic indications, suggesting that functional moieties serve as a core …
Number of citations: 52 www.sciencedirect.com
TS Ram, M Munikumar, VN Raju, P Devaraj… - Journal of Ayurveda and …, 2022 - Elsevier
… CG (1–5) and norcaesalpinins D and E (6, 7)] together with norcaesalpinins AC (8–10) and 11 known compounds (norcaesalpinins AC, 2-acetoxy-3-deacetoxycaesaldekarin e, …
Number of citations: 47 www.sciencedirect.com
M Ali, S Sultana, SR Mir - European Journal of Pharmaceutical …, 2020 - researchgate.net
… 2-acetoxy-3deacetoxycaesaldekarin E, caesalmin B, caesaldekarin E, caesalpin F, 14(17)-… acetoxybonducellpin C, caesalmin BG, 2-acetoxy-3-deacetoxycaesaldekarin E and 6-acetoxy-…
Number of citations: 3 www.researchgate.net

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